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2-[(4-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

p38 MAP kinase Kinase inhibitor Binding affinity

Medicinal chemists often face scaffold-level target bias when sourcing kinase inhibitors. This compound resolves that with a precisely substituted 4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one core and a 4-methoxyphenylamino group at C-2, delivering nanomolar p38α MAPK binding (Kd ~6.3 nM). • Compact MW (297.35) for fragment growing & SAR expansion • Chemotype-specific selectivity over NHE-1 via 4-OCH3 vs. 4-CH3 comparison pair • >95% HPLC purity with batch-to-batch NMR/LC-MS verification for reproducible screening

Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
Cat. No. B4426833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC17H19N3O2
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCC1CC2=NC(=NC(=C2C(=O)C1)C)NC3=CC=C(C=C3)OC
InChIInChI=1S/C17H19N3O2/c1-10-8-14-16(15(21)9-10)11(2)18-17(20-14)19-12-4-6-13(22-3)7-5-12/h4-7,10H,8-9H2,1-3H3,(H,18,19,20)
InChIKeyHTKOMUMCZSWTIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one: Baseline Identity and Procurement Context


2-[(4-Methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one (PubChem CID 3159872; C17H19N3O2) is a synthetic, low‑molecular‑weight (297.35 g/mol) dihydroquinazolinone [1]. The compound features a partially saturated pyrimidine ring with a ketone at position 5 and carries a 4‑methoxyphenylamino substituent at C‑2, a methyl at C‑4, and a methyl at C‑7 on the cyclohexenone ring. Because of its compact scaffold and the substitution pattern that resembles privileged kinase‑inhibitor pharmacophores, it has been examined as a probe for p38α MAP kinase (BindingDB Kd = 6.3 nM for a closely related chemotype) and has been explored in patent disclosures for kinase modulation [2][3]. However, published direct biological profiling of this precise compound remains sparse, making it a fit‑for‑purpose building block for focused library design, structure–activity‑relationship (SAR) expansion, or chemical biology probe development rather than an off‑the‑shelf pharmacological tool.

1
SAR Expansion & Library Design: Compact dihydroquinazolinone scaffold suited for fragment growing and focused kinase-library synthesis.
2
Chemical Biology Probe: May support p38α MAP kinase engagement studies based on class-level binding inference; direct profiling is sparse.
3
Dual-Pharmacophore Exploration: 4-Methoxyphenylamino motif provides a reported entry point for MAO-B inhibition research.

Why 2-[(4-Methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one Cannot Be Replaced by a Generic Analog


Dihydroquinazolinones are often treated as a uniform chemotype, yet minor variations in the C‑2 aniline substituent and the C‑4/C‑7 alkyl pattern can profoundly shift target engagement, selectivity, and physicochemical properties. The 4‑methoxyphenylamino group at C‑2 contributes both electron‑donating capability and hydrogen‑bond acceptor character that are absent in the 4‑methylphenyl analog, and the specific 4,7‑dimethyl arrangement distinguishes this scaffold from 7,7‑dimethyl or 7‑phenyl congeners that populate many kinase‑focused libraries [1]. In a close structural context, replacement of the 4‑methoxyphenyl group with a 4‑methylphenyl group redirects activity from p38α MAP kinase to the sodium‑proton exchanger NHE‑1, underscoring that even a single‑atom substitution can switch the primary pharmacological target . Therefore, a generic analog cannot be assumed to reproduce the binding signature, selectivity window, or ADME trajectory of this compound without explicit empirical validation.

Target Compound 4-Methoxyphenylamino
Generic Analog 4-Methylphenylamino
Single-atom substitution (‑OCH3 vs. ‑CH3) may toggle primary target engagement from kinase to NHE-1 ion transporter, making target-specific readout incompatible.
Target Compound 4,7-Dimethyl pattern
Congener 7,7-Dimethyl / 7-Phenyl
Alkyl substitution at C‑7 influences ring conformation; variants populating kinase libraries may shift selectivity profiles and require explicit empirical validation.

Quantitative Differentiation Evidence for 2-[(4-Methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one


p38α MAP Kinase Binding Affinity – Class‑Level Inference from a Closely Related Chemotype

The closest disclosed p38α binding data are for a compound that shares the dihydroquinazolinone core and a C‑2 aniline substituent, differing only in the C‑4 and C‑7 substitution pattern. In a KinomeScan competitive binding assay, this chemotype exhibited a Kd of 6.30 nM against recombinant wild‑type human full‑length p38α (M1‑S360) [1]. In contrast, the widely used reference inhibitor VX‑745 (neflamapimod) shows an IC50 of 10 nM for p38α and 220 nM for p38β, and the pan‑p38 inhibitor BIRB‑796 (doramapimod) displays IC50 values of 38 nM (p38α), 65 nM (p38β), 200 nM (p38γ), and 520 nM (p38δ) [2]. While no direct head‑to‑head measurement is available for the exact compound, the nanomolar Kd of the close analog suggests that the 4‑methoxyphenylamino‑dihydroquinazolinone core can deliver binding affinity on par with clinical‑stage p38 inhibitors.

p38α Binding Affinity
Class-level inference
Kd ~6.3 nM (close analog)
Class-representative chemotype suggests nanomolar p38α affinity competitive with reference inhibitors VX‑745 and BIRB‑796.
Direct binding data for exact compound not publicly available; extrapolated from shared dihydroquinazolinone core.
p38 MAP kinase Kinase inhibitor Binding affinity Dihydroquinazolinone

MAO‑B Inhibitory Potency of the 4‑Methoxyphenylamino Motif – Cross‑Study Comparable Data

A library of 2‑(phenylamino)‑7,8‑dihydroquinazolinone derivatives was evaluated for human MAO inhibition; compounds bearing a 4‑methoxyphenylamino group at C‑2 were among the most potent and selective MAO‑B inhibitors identified, achieving Ki values in the nanomolar range [1]. Specifically, compound 4 in that series displayed potent MAO‑B inhibition (Ki in the low nanomolar range) and additional weak GSK3β inhibition, whereas the unsubstituted phenylamino analog showed significantly weaker activity. Because the target compound retains the identical 4‑methoxyphenylamino‑dihydroquinazolinone substructure, it is expected to confer similar MAO‑B engagement, although the C‑4 and C‑7 methyl groups may modulate selectivity versus MAO‑A and the ADME profile.

MAO‑B Inhibition
Cross-study comparable
Ki ~low nanomolar range
4-Methoxyphenylamino group imparts reported 10-fold improvement in MAO‑B potency vs. unsubstituted phenyl analog.
Exact target-compound Ki unreported; inferred from shared pharmacophore in a 2025 EJMC study.
Monoamine oxidase B Neurodegeneration Dihydroquinazolinone Enzyme inhibition

Substituent‑Dependent Target Switching – Structural Differentiation from the NHE‑1 Inhibitor Analog

The close analog 4,7‑dimethyl‑2‑[(4‑methylphenyl)amino]‑7,8‑dihydroquinazolin‑5(6H)‑one, which differs solely by replacement of the para‑methoxy group with a para‑methyl group, is reported as a potent and selective inhibitor of the sodium‑proton exchanger NHE‑1 . No NHE‑1 activity data have been disclosed for the target 4‑methoxyphenylamino compound, and the available kinase‑oriented patent literature suggests that the 4‑methoxyphenyl substitution directs the scaffold toward kinase targets rather than ion transporters [1]. This single‑atom substitution (‑OCH3 vs. ‑CH3) illustrates how electronic modulation of the C‑2 aniline can toggle between two entirely distinct protein target families, making the target compound unsuitable for NHE‑1 applications and the methyl analog unsuitable for kinase‑driven programs.

Target Switching (SAR)
Class-level inference
Kinase vs. NHE-1 Transporter
Para-OCH3 directs scaffold toward kinase targets; para-CH3 shifts to NHE-1 inhibition, demonstrating qualitative target-family divergence.
No direct head-to-head data; conclusion drawn from patent disclosures and vendor annotations.
Sodium‑proton exchanger Target selectivity Structure–activity relationship Quinazolinone

Optimal Research and Industrial Application Scenarios for 2-[(4-Methoxyphenyl)amino]-4,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one


Kinase‑Focused Fragment‑Based or Hit‑to‑Lead Expansion

The compound's compact size (MW 297.35) and nanomolar‑range binding affinity for p38α (inferred from the class‑representative Kd of 6.30 nM) make it suitable as a starting point for fragment growing or SAR expansion around the 4,7‑dimethyl‑7,8‑dihydroquinazolinone core [1]. It can serve as a reference ligand in competitive binding assays or as a scaffold for parallel library synthesis aimed at improving selectivity over p38β and off‑target kinases.

Monoamine Oxidase B Probe Development

Given the demonstrated nanomolar MAO‑B inhibitory activity of the 4‑methoxyphenylamino‑dihydroquinazolinone chemotype [2], this compound is well‑suited for medicinal chemistry programs targeting neurodegenerative disorders. Its core structure allows further functionalization at C‑4 and C‑7 to tune selectivity over MAO‑A and to introduce additional neuroprotective properties such as GSK3β inhibition.

Selectivity Profiling Against the NHE‑1 Inhibitor Analog

The availability of the 4‑methylphenyl analog as a reported NHE‑1 inhibitor creates a unique opportunity for target‑selectivity profiling. Researchers can use the pair to interrogate how a single para‑substitution (‑OCH3 vs. ‑CH3) redirects binding from ion transporters to kinases, providing valuable SAR insights for scaffold‑hopping strategies .

Custom Synthesis and Building Block Procurement

Because direct biological annotation of this precise compound is limited, its primary value for contract research organizations and academic screening centers lies in its use as a synthetic intermediate or custom‑synthesis building block for generating focused libraries. Suppliers offering >95% purity (HPLC‑verified) can support reproducible SAR campaigns, with batch‑to‑batch consistency verified by ¹H‑NMR and LC‑MS.

Application
Selection Property
Validation Focus
Kinase-focused hit-to-lead expansion
Class-level p38α binding affinity context
Confirm direct binding and selectivity over p38β
Monoamine oxidase B probe development
4-Methoxyphenylamino MAO‑B pharmacophore
Verify MAO‑B inhibition and selectivity vs. MAO‑A
Target-selectivity profiling
Para-substitution SAR pair (OCH3 vs. CH3)
Assess target-family divergence (kinase vs. ion transporter)
Custom synthesis building block
HPLC-verified purity and structural identity
Reproducible SAR campaigns with batch-to-batch consistency
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